molecular formula C16H23NO6S B130342 O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate CAS No. 147821-49-6

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate

Cat. No.: B130342
CAS No.: 147821-49-6
M. Wt: 357.4 g/mol
InChI Key: JOSHUAQJVMGTGS-NBUQLFNLSA-N
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Description

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate is a complex organic compound with the molecular formula C16H23NO6S This compound is known for its unique structural features, including a mannopyranosyl moiety linked to a phenyl group via an ether bond, and a carbamothioate group attached to an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Glycosylation: The mannopyranosyl moiety is introduced through a glycosylation reaction, where a mannose derivative reacts with a phenolic compound under acidic or basic conditions.

    Etherification: The glycosylated product undergoes etherification to form the ether bond between the mannopyranosyl and phenyl groups.

    Carbamothioate Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamothioate group, where nucleophiles like amines or thiols replace the ethyl ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, under mild to moderate temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of glycosylated compounds.

    Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The mannopyranosyl moiety may facilitate binding to carbohydrate-recognizing proteins, while the carbamothioate group can interact with thiol-containing enzymes, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Niazimicin: A structurally related compound with similar glycosylated features.

    Spinetoram: Another compound with a mannopyranosyl moiety, used as an insecticide.

    Frangulin A: Contains a mannopyranosyl group and is known for its biological activities.

Uniqueness

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate stands out due to its unique combination of a mannopyranosyl moiety and a carbamothioate group, which imparts distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable subject of study for various applications.

Properties

CAS No.

147821-49-6

Molecular Formula

C16H23NO6S

Molecular Weight

357.4 g/mol

IUPAC Name

O-ethyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamothioate

InChI

InChI=1S/C16H23NO6S/c1-3-21-16(24)17-8-10-4-6-11(7-5-10)23-15-14(20)13(19)12(18)9(2)22-15/h4-7,9,12-15,18-20H,3,8H2,1-2H3,(H,17,24)/t9-,12-,13+,14+,15-/m0/s1

InChI Key

JOSHUAQJVMGTGS-NBUQLFNLSA-N

SMILES

CCC1=C(C=CC(=C1)OC2C(C(C(C(O2)C)O)O)O)CNC(=O)S

Isomeric SMILES

CCOC(=S)NCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O

Canonical SMILES

CCOC(=S)NCC1=CC=C(C=C1)OC2C(C(C(C(O2)C)O)O)O

Appearance

Oil

147821-49-6

Synonyms

[[2-ethyl-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy- phenyl]methylamino]methanethioic acid

Origin of Product

United States

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